4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide is a synthetic organic compound. It features a piperazine ring substituted with a benzodioxole group and a dimethylphenyl group, connected via a carbothioamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide typically involves:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the benzodioxole group: This step may involve the reaction of the piperazine derivative with a benzodioxole-containing reagent under suitable conditions.
Attachment of the dimethylphenyl group: This can be done via nucleophilic substitution or other coupling reactions.
Formation of the carbothioamide linkage: This involves the reaction of the amine group on the piperazine ring with a thiocarbonyl reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbothioamide linkage or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole and piperazine moieties could play roles in binding to the target, while the carbothioamide linkage might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide
- N-(3,5-dimethylphenyl)piperazine-1-carbothioamide
- 4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carbothioamide
Uniqueness
The unique combination of the benzodioxole, dimethylphenyl, and piperazine moieties in 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide may confer distinct biological activities or chemical properties not seen in similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-9-16(2)11-18(10-15)22-21(27)24-7-5-23(6-8-24)13-17-3-4-19-20(12-17)26-14-25-19/h3-4,9-12H,5-8,13-14H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWHQPWGZYDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.